![molecular formula C19H32N2O B4002181 1-[4-(2-butan-2-ylphenoxy)butyl]-4-methylpiperazine](/img/structure/B4002181.png)
1-[4-(2-butan-2-ylphenoxy)butyl]-4-methylpiperazine
Overview
Description
1-[4-(2-butan-2-ylphenoxy)butyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This specific compound features a phenoxy group attached to a butyl chain, which is further connected to a piperazine ring. The presence of the butan-2-yl group on the phenoxy moiety adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-butan-2-ylphenoxy)butyl]-4-methylpiperazine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate. This can be achieved by reacting 2-butan-2-ylphenol with an appropriate alkylating agent under basic conditions.
Alkylation of Piperazine: The phenoxy intermediate is then reacted with 1,4-dibromobutane to form the butylated phenoxy compound.
Final Coupling: The butylated phenoxy compound is then coupled with 4-methylpiperazine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-butan-2-ylphenoxy)butyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(2-butan-2-ylphenoxy)butyl]-4-methylpiperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-butan-2-ylphenoxy)butyl]-4-methylpiperazine involves its interaction with specific molecular targets. The phenoxy group can interact with various receptors or enzymes, leading to inhibition or activation of specific pathways. The piperazine ring can also interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-butan-2-ylphenoxy)butyl]imidazole: This compound shares a similar phenoxy and butyl structure but has an imidazole ring instead of a piperazine ring.
4-Phenyl-2-butanol: This compound has a similar butyl chain and phenyl group but lacks the piperazine ring.
Uniqueness
1-[4-(2-butan-2-ylphenoxy)butyl]-4-methylpiperazine is unique due to the presence of both the phenoxy group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[4-(2-butan-2-ylphenoxy)butyl]-4-methylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-4-17(2)18-9-5-6-10-19(18)22-16-8-7-11-21-14-12-20(3)13-15-21/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYJGFGMYIXMLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCCN2CCN(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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